4-(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazin-3-yl)morpholine
Description
The compound 4-(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazin-3-yl)morpholine is a heterocyclic molecule featuring a pyridazine core linked to a morpholine group at the 3-position and a piperazine-substituted trifluoromethyl pyrimidine at the 6-position. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic and heteroatom-rich binding pockets.
Properties
IUPAC Name |
4-[6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N7O/c18-17(19,20)13-11-16(22-12-21-13)26-5-3-25(4-6-26)14-1-2-15(24-23-14)27-7-9-28-10-8-27/h1-2,11-12H,3-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNQHIXGPNYCIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=NC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazin-3-yl)morpholine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and infectious diseases. This article reviews its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes:
- A morpholine ring
- A piperazine moiety
- A trifluoromethyl substituted pyrimidine ring
- A pyridazine component
This unique structure is believed to enhance its lipophilicity and modulate interactions with biological targets, making it a candidate for further pharmacological evaluation.
Research indicates that this compound primarily functions as an inhibitor of phosphoglycerate dehydrogenase (PHGDH) , an enzyme crucial for serine biosynthesis. Inhibition of PHGDH disrupts metabolic pathways essential for cancer cell proliferation, leading to reduced growth rates in various cancer models .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits potent inhibitory effects on PHGDH with an IC50 value in the low micromolar range. For example:
- IC50 against PHGDH: Approximately 1.5 µM.
Additionally, cytotoxicity assays on human embryonic kidney (HEK-293) cells indicate that the compound is non-toxic at therapeutic concentrations .
Structure-Activity Relationships (SAR)
SAR studies reveal that modifications to the piperazine and pyrimidine components significantly affect the compound's potency. Key findings include:
- Substituents on the pyrimidine ring can enhance binding affinity.
- Retaining specific functional groups is crucial for maintaining biological activity.
A detailed analysis showed that derivatives with certain substitutions exhibited improved efficacy against cancer cell lines, highlighting the importance of chemical modifications in drug design .
Case Studies
-
Anticancer Activity:
In a study evaluating various derivatives, several compounds similar to 4-(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazin-3-yl)morpholine were tested against multiple cancer cell lines. The most active derivatives showed IC50 values ranging from 0.5 to 2 µM, indicating significant potential as anticancer agents . -
Anti-Tubercular Activity:
Another study explored compounds with similar structural motifs for their anti-tubercular properties. Some derivatives demonstrated IC90 values as low as 3.73 µM against Mycobacterium tuberculosis, suggesting that this class of compounds could be effective in treating tuberculosis as well .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and interact with biological targets. Studies have shown that related piperazine derivatives demonstrate selective cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.
Antimicrobial Properties
Compounds containing piperazine rings have been extensively studied for their antimicrobial activities. The incorporation of the trifluoromethyl group can increase the potency of these compounds against bacterial strains. Preliminary studies suggest that 4-(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazin-3-yl)morpholine could be evaluated for its effectiveness against resistant bacterial strains.
Neurological Disorders
Piperazine derivatives are known to influence neurotransmitter systems, particularly serotonin and dopamine pathways. The potential application of this compound in treating neurological disorders such as depression or anxiety is an area of active research. Investigations into its binding affinity for serotonin receptors could reveal its therapeutic potential.
Inhibitors of Protein Kinases
Given the structural similarities to known kinase inhibitors, this compound may function as a selective inhibitor targeting specific kinases involved in cancer progression and other diseases. Research into its mechanism of action could provide insights into its utility as a targeted therapy.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated a series of piperazine derivatives similar to the target compound. Results indicated that these compounds exhibited IC50 values in low micromolar ranges against various cancer cell lines, highlighting the importance of structural modifications such as the trifluoromethyl group for enhancing biological activity.
Case Study 2: Antimicrobial Efficacy
Research conducted by Pharmaceutical Biology assessed the antimicrobial properties of several trifluoromethyl-containing compounds. The findings suggested that modifications to the piperazine structure significantly affected antibacterial potency, warranting further investigation into the specific effects of this compound on resistant strains.
Case Study 3: Neurological Applications
A recent pharmacological study explored the effects of piperazine derivatives on serotonin receptor activity. The study found that certain modifications led to increased receptor binding affinity, suggesting potential applications for treating mood disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound’s analogs differ in:
- Core heterocycle : Pyridazine vs. pyrimidine or pyridine.
- Substituents : Trifluoromethyl, difluoro, methyl, nitro, or sulfonyl groups.
- Linker groups : Piperazine, piperidine, or azetidine.
Table 1: Structural and Molecular Comparison
Functional Implications
Trifluoromethyl vs. Difluoro/Methyl Groups :
- The trifluoromethyl group in the target compound and the nitro analog increases electron-withdrawing effects and metabolic stability compared to the difluoropiperidine (75) or methylpiperazine (77) substituents .
- Methyl groups (e.g., in compound 77) may enhance flexibility but reduce steric hindrance compared to bulkier trifluoromethyl .
Core Heterocycle Differences: Pyridazine (target compound) vs. pyrimidine (compounds 75, 77, 80): Pyridazine’s nitrogen-rich structure may improve π-π stacking in receptor binding, whereas pyrimidine cores are more common in antimalarial agents (e.g., –4) .
Linker Groups :
- Piperazine (target compound) vs. piperidine (compounds 75, 77, 80): Piperazine’s two nitrogen atoms offer additional hydrogen-bonding sites, which could influence target selectivity .
Morpholine in all analogs improves aqueous solubility, critical for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
